4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- is a complex organic compound featuring a pyrimidinone core with various substituents, including a phenylmethoxy group, a phenylseleno group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidinone Core: Starting from a suitable pyrimidine precursor, the core structure is formed through cyclization reactions.
Introduction of the Thioxo Group: The thioxo group is introduced via thiation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Phenylmethoxy Group: This step involves the alkylation of the pyrimidinone core with a phenylmethoxy halide under basic conditions.
Incorporation of the Phenylseleno Group: The phenylseleno group is typically introduced through a selenation reaction, using reagents such as diphenyl diselenide in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylseleno group can undergo oxidation to form selenoxide derivatives.
Reduction: The thioxo group can be reduced to a thiol group under suitable conditions.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for biological targets. The presence of the phenylseleno group is particularly interesting due to its potential biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The thioxo and phenylseleno groups are of particular interest for their potential antioxidant and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylseleno group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The thioxo group can interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-oxo-: Similar structure but with an oxo group instead of a thioxo group.
4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylthio)-2-thioxo-: Similar structure but with a phenylthio group instead of a phenylseleno group.
Uniqueness
The presence of both the phenylseleno and thioxo groups in 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- makes it unique. These groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview should provide a comprehensive understanding of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo-
Properties
CAS No. |
172255-98-0 |
---|---|
Molecular Formula |
C21H22N2O2SSe |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)-6-phenylselanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2SSe/c1-15(2)18-19(24)22-21(26)23(14-25-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,26) |
InChI Key |
ZELMSKHZESQYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.